molecular formula C21H14BrN3 B1281087 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine CAS No. 77989-15-2

2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B1281087
CAS No.: 77989-15-2
M. Wt: 388.3 g/mol
InChI Key: MSTJGWCHJCZPEQ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is an organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This specific compound is characterized by the presence of a bromophenyl group at the second position and diphenyl groups at the fourth and sixth positions of the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoaniline with benzaldehyde derivatives in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the triazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the triazine ring or the bromophenyl group can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to the formation of different triazine derivatives with modified properties.

Scientific Research Applications

2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,6-diphenyl-1,3,5-triazine: Lacks the bromine atom, leading to different reactivity and properties.

    2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: The bromine atom is positioned differently, affecting its chemical behavior.

    2-(2-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine:

Uniqueness

2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and properties compared to other triazine derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3/c22-18-14-8-7-13-17(18)21-24-19(15-9-3-1-4-10-15)23-20(25-21)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTJGWCHJCZPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77989-15-2
Record name 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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